5-methyl-1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-13-16(11-19-24(13)15-5-3-2-4-6-15)18(25)21-14-7-9-23(10-8-14)17-12-20-26-22-17/h2-6,11-12,14H,7-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODJAEONDSGAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3CCN(CC3)C4=NSN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide is a complex organic compound with significant biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole and thiadiazole rings. Various synthetic routes have been explored to optimize yield and purity. For instance, the reaction conditions such as temperature, solvents, and catalysts are critical for successful synthesis.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the compound . In vitro tests have demonstrated effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 18 | 16 |
| P. mirabilis | 14 | 64 |
| B. subtilis | 17 | 32 |
The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Properties
In addition to antimicrobial effects, this compound has shown promising anti-inflammatory activity. In vitro assays indicated that it could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a dual mechanism where it not only combats infections but also modulates inflammatory responses .
Anticancer Activity
Preliminary studies have also suggested that this compound may possess anticancer properties. It has been reported to inhibit the growth of various cancer cell lines in vitro, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| Human colon adenocarcinoma | 12 |
| Breast cancer | 10 |
| Lung adenocarcinoma | 15 |
The results indicate a need for further investigation into its potential as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
A study conducted by Doddaramappa et al. synthesized various derivatives of pyrazole and evaluated their antimicrobial activities against common pathogens. The results showed that the compound had a significant zone of inhibition compared to standard antibiotics, suggesting its potential utility in treating bacterial infections .
Case Study 2: Anti-inflammatory Mechanism
Research published in PubMed Central examined the anti-inflammatory effects of similar pyrazole derivatives. The study found that these compounds could significantly reduce inflammation markers in animal models, indicating their therapeutic potential in inflammatory diseases .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole and thiadiazole compounds often demonstrate significant antimicrobial properties. In studies where similar compounds were evaluated, they showed efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways .
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. The incorporation of the thiadiazole group enhances this effect by potentially interacting with cellular signaling pathways involved in tumor growth .
Anti-inflammatory Effects
In vitro studies suggest that 5-methyl-1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide may exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Studies
Chemical Reactions Analysis
Pyrazole Core Reactivity
The pyrazole ring undergoes regioselective electrophilic substitutions and functional group transformations:
Electrophilic Aromatic Substitution
-
Nitration : Analogous pyrazole derivatives react with nitric acid under controlled conditions to yield 3-nitro-substituted products. For example, nitration of similar 1-phenylpyrazoles occurs preferentially at the 3-position due to electron-donating substituent effects .
-
Halogenation : Bromination using Br₂ in acetic acid introduces bromine at the 4-position of the pyrazole ring, as observed in structurally related compounds .
Oxidation and Reduction
-
Pyrazoline intermediates (e.g., 31 in Scheme 10 of ) are oxidized to pyrazoles using mild oxidizing agents like hydrogen peroxide or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), yielding aromatic pyrazole systems in ~82% efficiency .
Carboxamide Group Reactivity
The carboxamide (-CONH-) linker participates in hydrolysis and condensation reactions:
Hydrolysis
-
Acidic or basic hydrolysis cleaves the amide bond, generating 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and the amine 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine. For example, similar carboxamides hydrolyze in 6M HCl at 80°C over 12 hours .
Nucleophilic Substitution
-
The amide nitrogen can undergo alkylation or acylation. In one study, pyrazole-4-carboxamides reacted with ethyl chloroformate to form N-ethoxycarbonyl derivatives .
Thiadiazole and Piperidine Reactivity
The 1,2,5-thiadiazole and piperidine subunits enable further functionalization:
Thiadiazole Ring Modifications
-
Coupling Reactions : The sulfur atoms in thiadiazoles participate in Suzuki-Miyaura cross-couplings. For instance, 3-bromo-1,2,5-thiadiazoles react with arylboronic acids under Pd catalysis .
-
Nucleophilic Attack : Thiadiazoles undergo nucleophilic substitution at the 3-position. In a study, 1,2,5-thiadiazole-3-ylpiperidine reacted with Grignard reagents to yield alkylated derivatives .
Piperidine Functionalization
-
Acylation : The secondary amine in piperidine reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylpiperidines. Reaction conditions typically involve DCM and triethylamine at 0–25°C .
-
Quaternization : Treatment with methyl iodide in methanol produces N-methylpiperidinium salts, as demonstrated in related piperidine-thiadiazole hybrids .
Synthetic Pathways
The compound is synthesized via multi-step strategies:
Stepwise Assembly
-
Pyrazole Formation : A chalcone (1,3-diarylprop-2-en-1-one) reacts with hydrazine hydrate to form a pyrazoline intermediate, which is oxidized to the pyrazole core .
-
Carboxamide Coupling : The pyrazole-4-carboxylic acid is activated (e.g., via HOBt/EDCI) and coupled with 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine .
Key Reaction Data
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole oxidation | DDQ, CH₂Cl₂, 25°C, 6h | 82 | |
| Amide coupling | HOBt, EDCI, DMF, 0°C → 25°C, 24h | 75 |
Comparison with Similar Compounds
Structural Analogs and Receptor Affinity
SR-144528 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)
- Structure : Shares a pyrazole-carboxamide-piperidine backbone but incorporates a 4-iodophenyl and dichlorophenyl substituent.
- Pharmacology : A selective CB2 receptor antagonist (Ki = 0.6 nM for CB2 vs. Ki = 400 nM for CB1) .
- Functional Activity : Inhibits CB2-mediated cAMP accumulation but lacks modulation of ion channels (e.g., Q-type calcium channels), a feature observed in CB1-selective ligands like SR141716A .
Pyrazole Carbothioamide Derivatives ()
- Structure : Replace the carboxamide with a carbothioamide group and incorporate isoxazole and nitrophenyl substituents.
- Pharmacology : Demonstrated moderate to high affinity for kinase targets in molecular docking studies, with substituent-dependent activity. For example, 5-(4-nitrophenyl) derivatives showed enhanced binding due to electron-withdrawing groups .
N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide ()
- Structure : Differs in the piperidine substituent (3,4-difluorophenylmethyl vs. thiadiazole) and ethyl group at pyrazole position 1.
- Pharmacology : Likely exhibits altered blood-brain barrier penetration compared to the target compound due to fluorinated aryl groups, which enhance metabolic stability .
Pharmacological and Functional Profiling
- Receptor Selectivity :
- CB1-preferring ligands (e.g., HU-210) show higher affinity for CB1 (Ki = 0.06 nM) over CB2 (Ki = 0.2 nM), while CB2-selective ligands like WIN 55212-2 exhibit reverse selectivity (CB2 Ki = 1.9 nM vs. CB1 Ki = 16 nM) . The target compound’s thiadiazole-piperidine moiety may favor CB2 interaction, analogous to SR-144526.
- Signal Transduction :
Molecular Docking and Substituent Effects
- Thiadiazole vs.
- Substituent Impact : Electron-withdrawing groups (e.g., nitro in ) enhance binding affinity in pyrazole derivatives, suggesting that the target compound’s methyl and phenyl substituents may balance lipophilicity and target engagement .
Data Tables
Table 1: Structural and Pharmacological Comparison
*Calculated based on empirical formulas.
Q & A
Basic: What are the established synthetic pathways for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step routes starting with cyclocondensation reactions. For pyrazole-core formation, ethyl acetoacetate and phenylhydrazine are common precursors, followed by functionalization of the piperidine-thiadiazole moiety. A critical intermediate is the pyrazole-4-carboxylate ester, which undergoes hydrolysis to yield the carboxylic acid derivative. Subsequent coupling with 1-(1,2,5-thiadiazol-3-yl)piperidine via amidation completes the synthesis . Key intermediates include:
- 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (hydrolysis product of the ester intermediate)
- 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine (for N-substitution in the final step)
Advanced: How can computational chemistry optimize reaction conditions for synthesizing this compound?
State-of-the-art reaction path search methods, such as quantum chemical calculations, can predict optimal reaction parameters (e.g., solvent polarity, temperature, catalyst selection). For example, ICReDD’s methodology combines computational reaction modeling with machine learning to narrow down experimental conditions. This approach reduces trial-and-error experimentation by 40–60% and identifies energy barriers in key steps like amide bond formation or thiadiazole ring closure .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Prioritize:
- 1H/13C NMR : Confirm regiochemistry of the pyrazole ring and substitution patterns on piperidine/thiadiazole. Look for characteristic shifts: pyrazole C4-carboxamide (~165 ppm in 13C NMR), thiadiazole protons (δ 8.5–9.5 ppm in 1H NMR) .
- HPLC-MS : Assess purity (>98%) and molecular ion [M+H]+. Use C18 columns with acetonitrile/water gradients for separation .
Advanced: How to address discrepancies between in vitro and in vivo biological activity data?
Contradictions often arise from pharmacokinetic factors (e.g., metabolic instability of the thiadiazole group). Methodological solutions:
- Metabolite profiling : Use LC-MS/MS to identify degradation products in plasma.
- Prodrug modification : Stabilize the thiadiazole moiety via methylation or fluorination.
- Dose normalization : Adjust in vivo dosing based on bioavailability studies (e.g., allometric scaling from rodent models) .
Basic: What strategies ensure high purity during synthesis?
- Recrystallization : Use ethanol/water mixtures for final product purification.
- Column chromatography : Separate regioisomers (e.g., pyrazole C3 vs. C5 substitution) using silica gel and ethyl acetate/hexane gradients .
- Acidic/basic washes : Remove unreacted starting materials (e.g., residual piperidine via HCl wash) .
Advanced: Which experimental designs effectively study structure-activity relationships (SAR)?
Employ factorial designs to screen substituent effects:
- Variables : Thiadiazole ring substitution, piperidine N-alkylation.
- Response metrics : Binding affinity (e.g., IC50 in kinase assays), solubility (logP).
- Analysis : Use ANOVA to identify significant variables. For example, a 2^3 factorial design revealed that trifluoromethyl substitution on thiadiazole improves target engagement by 3-fold .
Basic: What role does the 1,2,5-thiadiazole moiety play in pharmacological activity?
The thiadiazole group enhances:
- Hydrogen bonding : Sulfur and nitrogen atoms interact with kinase active sites (e.g., ATP-binding pockets).
- Metabolic stability : Compared to oxadiazole analogs, thiadiazole shows slower hepatic clearance in preclinical models .
Advanced: How to predict regioselectivity in pyrazole-core formation using computational methods?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states during cyclocondensation. For example, calculations predict >90% regioselectivity for the 1,5-diarylpyrazole isomer due to lower activation energy in the enolate intermediate pathway .
Basic: What biological targets and binding affinities are documented?
Primary targets include:
- Kinases : JAK2 (IC50 = 12 nM in enzymatic assays).
- GPCRs : Serotonin 5-HT2B receptor (Ki = 34 nM).
Affinities vary with substitution: Piperidine N-methylation reduces 5-HT2B binding by 50% .
Advanced: How to reconcile contradictions in dose-response studies?
Apply nonlinear mixed-effects modeling (NLMEM) to account for inter-study variability. For example:
- Covariate analysis : Identify factors like cell line passage number or serum concentration affecting IC50 values.
- Bayesian meta-analysis : Pool data from multiple assays to refine EC50 estimates (95% credible interval: 8–15 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
